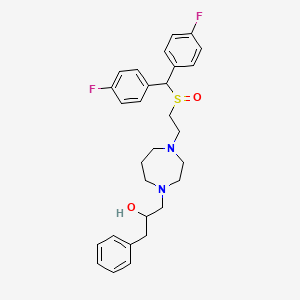

Dat-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H34F2N2O2S |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |

InChI |

InChI=1S/C29H34F2N2O2S/c30-26-11-7-24(8-12-26)29(25-9-13-27(31)14-10-25)36(35)20-19-32-15-4-16-33(18-17-32)22-28(34)21-23-5-2-1-3-6-23/h1-3,5-14,28-29,34H,4,15-22H2 |

InChI Key |

GTPXBKXJSXCFEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of DGAT1-IN-1 in Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides. As a key regulator of energy storage, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hyperlipidemia. This technical guide provides an in-depth analysis of DGAT1-IN-1, a potent and selective inhibitor of DGAT1, and its role in the modulation of triglyceride synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways governing DGAT1 activity.

Introduction to DGAT1 and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final acylation of diacylglycerol (DAG) to form triacylglycerol (TAG) being catalyzed by two key enzymes: DGAT1 and DGAT2. While both enzymes perform the same catalytic function, they share no sequence homology and exhibit distinct biochemical properties and tissue expression patterns. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a crucial role in dietary fat absorption and energy storage.

The inhibition of DGAT1 has been shown to reduce triglyceride synthesis, leading to decreased lipid accumulation and improved metabolic parameters in various preclinical models. This has spurred the development of small molecule inhibitors targeting DGAT1, with DGAT1-IN-1 being a notable example due to its high potency.

DGAT1-IN-1: Mechanism of Action and Efficacy

DGAT1-IN-1 is a potent inhibitor of DGAT1, exhibiting a high degree of selectivity. Its primary mechanism of action involves the direct inhibition of the enzymatic activity of DGAT1, thereby blocking the conversion of DAG and fatty acyl-CoA into triglycerides.

Quantitative Data on DGAT1 Inhibitors

The following table summarizes the in vitro potency of DGAT1-IN-1 and other well-characterized DGAT1 inhibitors. This comparative data highlights the high potency of DGAT1-IN-1.

| Compound | IC50 (Human DGAT1) | IC50 (Mouse DGAT1) | IC50 (Rat DGAT1) | Selectivity | Reference |

| DGAT1-IN-1 | < 10 nM | - | - | - | [1][2][3] |

| T863 | Potent inhibitor | Potent inhibitor | - | Selective for DGAT1 | [4] |

| PF-04620110 | 19 nM | 64 nM | 94 nM | >100-fold vs DGAT2, ACAT1, etc. | [5] |

| A-922500 | 7 nM | 24 nM | - | Good selectivity over related acyltransferases | [6] |

| DGAT-1 inhibitor 2 | 15 nM | - | 9 nM | - | [7] |

In Vivo Efficacy of DGAT1 Inhibition

Experimental Protocols

DGAT1 Enzyme Inhibition Assay (Radiometric)

This protocol details a common method for determining the in vitro potency of DGAT1 inhibitors.

Materials:

-

Human DGAT1 enzyme (recombinant or from microsomal preparations)

-

[14C]-Oleoyl-CoA (radiolabeled substrate)

-

1,2-Dioleoyl-sn-glycerol (DAG, substrate)

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl2, 1 mg/mL fatty acid-free BSA

-

DGAT1-IN-1 or other test compounds

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

Procedure:

-

Prepare serial dilutions of DGAT1-IN-1 in a suitable solvent (e.g., DMSO).

-

In a reaction tube, add the assay buffer, DGAT1 enzyme, and the test compound. Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of 1,2-dioleoyl-sn-glycerol and [14C]-Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Visualize the separated lipids (unreacted oleoyl-CoA and the triglyceride product) using a phosphorimager or by scraping the corresponding silica spots into scintillation vials and counting the radioactivity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of DGAT1 inhibitors on triglyceride synthesis in a cellular context.

Materials:

-

Hepatoma cell line (e.g., HepG2) or other relevant cell line

-

Cell culture medium and supplements

-

[14C]-Oleic acid or [3H]-glycerol

-

DGAT1-IN-1 or other test compounds

-

Lysis buffer

-

Lipid extraction solvents (as above)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of DGAT1-IN-1 for a predetermined period (e.g., 2-4 hours).

-

Add [14C]-oleic acid or [3H]-glycerol to the cell culture medium and incubate for a further 2-4 hours to allow for incorporation into cellular lipids.

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total cellular lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Separate the lipid classes by TLC as described in the enzyme inhibition assay protocol.

-

Quantify the amount of radioactivity incorporated into the triglyceride fraction.

-

Determine the effect of the inhibitor on triglyceride synthesis and calculate the IC50 value.

Signaling Pathways

The regulation of DGAT1 activity is complex and integrated into a broader network of metabolic signaling. The following diagrams illustrate key aspects of these pathways.

Caption: Upstream and downstream signaling of DGAT1 in triglyceride synthesis.

Caption: Workflow for a radiometric DGAT1 enzyme inhibition assay.

Caption: Logical flow of DGAT1-IN-1's therapeutic action.

Conclusion and Future Directions

DGAT1-IN-1 represents a potent and selective tool for the investigation of DGAT1 function and a promising lead scaffold for the development of novel therapeutics for metabolic diseases. The inhibition of DGAT1 offers a direct mechanism to control triglyceride synthesis, thereby impacting lipid homeostasis. The data presented in this guide underscore the potential of DGAT1 inhibition as a therapeutic strategy.

Future research should focus on obtaining more extensive in vivo efficacy and safety data for DGAT1-IN-1 and similar compounds. A deeper understanding of the long-term consequences of DGAT1 inhibition and the intricate interplay between DGAT1 and other metabolic pathways will be crucial for the successful clinical translation of this therapeutic approach. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of study.

References

- 1. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Modulated by DGAT1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the core cellular and signaling pathways affected by the pharmacological or genetic inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1). It synthesizes findings from preclinical and clinical research to offer a comprehensive overview for professionals in metabolic disease and oncology research.

Introduction: The Role of DGAT1 in Cellular Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum (ER) that catalyzes the final, committed step in the synthesis of triglycerides (TGs).[1][2][3] This reaction involves the esterification of a fatty acyl-CoA molecule with diacylglycerol (DAG) to form a triglyceride.[4][5] These TGs are subsequently stored in cytosolic lipid droplets (LDs) as a primary form of energy reserve.[6] DGAT1 is ubiquitously expressed but is found at high levels in tissues with active triglyceride synthesis, such as the intestine, adipose tissue, and liver.[7][8]

Given its pivotal role in lipid homeostasis, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][7] Furthermore, recent evidence highlights its role in cancer cell survival, where it helps mitigate lipotoxicity by sequestering excess fatty acids into LDs.[6][9] Inhibition of DGAT1 disrupts this fundamental process, leading to a cascade of effects across multiple interconnected cellular pathways.

Core Pathway Alteration: Lipid Metabolism and Homeostasis

The most direct consequence of DGAT1 inhibition is the disruption of triglyceride synthesis. This leads to several downstream effects on lipid metabolism:

-

Reduced Triglyceride Synthesis and Storage: Pharmacological inhibition or genetic deletion of DGAT1 significantly reduces the synthesis of triglycerides.[1] This leads to decreased storage of neutral lipids in lipid droplets within various tissues, including adipose tissue, liver, and pancreatic β-cells.[7][10]

-

Impaired Intestinal Fat Absorption: DGAT1 plays a crucial role in the re-esterification of dietary fats in enterocytes for packaging into chylomicrons.[11] Inhibition of DGAT1 delays intestinal fat absorption, leading to a blunted postprandial spike in serum triglycerides.[11][12] This mechanism is a primary contributor to the gastrointestinal side effects observed in clinical trials of some DGAT1 inhibitors.[13][14]

-

Increased Fatty Acid Oxidation: With the primary pathway for fatty acid storage blocked, cells redirect fatty acids towards catabolic pathways. Inhibition of DGAT1 has been shown to increase the expression of genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] This shift promotes the utilization of fatty acids as an energy source.[1]

-

Altered Lipid Composition: Blocking TG synthesis can redirect diacylglycerol (DAG) and fatty acyl-CoAs towards the synthesis of other lipid species, such as phospholipids, potentially altering membrane composition.[12] Conversely, in some contexts, DGAT1 deficiency has been associated with decreased levels of DAG, a molecule implicated in antagonizing insulin signaling.[2]

Quantitative Effects of DGAT1 Inhibition on Lipid Profiles

| Parameter | Model System | DGAT1 Inhibitor | Effect | Reference |

| Serum Triglycerides | db/db mice | H128 | Pronounced reduction | [7] |

| Serum Triglycerides | Diet-induced obese (DIO) mice | T863 | Significantly lower | [12] |

| Postprandial TG AUC | Healthy Male Subjects | AZD7687 (≥5 mg) | >75% decrease from baseline | [15] |

| Liver Triglycerides | db/db mice | H128 | Marked decrease | [7] |

| Liver Triglycerides | DIO mice | T863 | Significant reduction | [12] |

| LDL Cholesterol | DIO mice | T863 | Significantly lower | [12] |

| HDL Cholesterol | DIO mice | T863 | Significantly lower | [12] |

| Total Cholesterol | DIO mice | T863 | Significantly lower | [12] |

Pathway Crosstalk: Glucose Metabolism and Insulin Signaling

Inhibition of DGAT1 has profound, beneficial effects on glucose homeostasis and insulin sensitivity, making it an attractive strategy for treating type 2 diabetes.[1][12]

-

Improved Insulin Sensitivity: DGAT1-deficient mice exhibit increased sensitivity to insulin.[2][7] Pharmacological inhibition recapitulates this effect in diet-induced obese models.[1][12] This improvement is thought to be mediated by reduced lipotoxicity in key metabolic tissues like the liver, skeletal muscle, and pancreas.[1]

-

Enhanced Insulin Signaling: Mechanistically, DGAT1 inhibition has been shown to markedly increase the expression of Insulin Receptor Substrate 2 (IRS2) in the liver.[12] This upregulation can enhance the insulin signaling cascade, leading to improved glucose uptake and metabolism.

-

Protection of Pancreatic β-cells: Elevated levels of free fatty acids, particularly saturated ones like palmitic acid, can induce β-cell apoptosis (lipoapoptosis), a key factor in the progression of type 2 diabetes.[10] DGAT1 inhibitors protect pancreatic β-cells from this fatty acid-induced apoptosis.[10] This protective effect is linked to the reduction of intracellular TG accumulation and the amelioration of ER stress and inflammation within the β-cells.[10]

Cellular Stress Pathways: ER Stress, Inflammation, and Oxidative Stress

The metabolic shift caused by DGAT1 inhibition can trigger multiple cellular stress responses.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unprocessed fatty acids and their derivatives can disrupt ER homeostasis, leading to ER stress. In pancreatic β-cells exposed to high levels of palmitic acid, DGAT1 inhibition was shown to decrease the expression of key ER stress markers, including CHOP, phosphorylated PERK, and phosphorylated eIF2α, thereby protecting the cells from apoptosis.[10] However, in other contexts, such as in bovine adipocytes during lipolysis, DGAT1 silencing can exacerbate ER stress and the subsequent inflammatory response.[16]

-

Inflammation: ER stress is closely linked to inflammatory signaling. DGAT1 inhibition can modulate inflammatory pathways, such as the JNK and p38 MAP kinase pathways.[10] In palmitic acid-treated β-cells, DGAT1 inhibitors reduced the phosphorylation of JNK and p38, mitigating the proinflammatory response.[10]

-

Oxidative Stress and Lipotoxicity: In cancer cells, which often have a high fatty acid influx, DGAT1 is upregulated to prevent lipotoxicity by shunting fatty acids into inert TGs.[6][9] When DGAT1 is inhibited, the excess fatty acids are forced into mitochondrial β-oxidation, leading to a massive increase in reactive oxygen species (ROS) and subsequent oxidative stress.[6][9] This can induce lipid peroxidation and trigger cell death pathways like apoptosis and ferroptosis, making DGAT1 a promising target in oncology.[6][17]

Endocrine Pathway Modulation: Gut Hormone Secretion

DGAT1 inhibition in the intestine alters the signaling milieu, impacting the secretion of key gut hormones involved in glucose regulation and satiety.

-

Increased GLP-1 and PYY: Pharmacological inhibition or genetic deletion of DGAT1 leads to increased circulating levels of Glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY) in response to a lipid challenge.[11]

-

Decreased GIP: Conversely, DGAT1 inhibition has been shown to blunt the secretion of Glucose-dependent insulinotropic polypeptide (GIP).[11]

This shift in the incretin profile—promoting GLP-1 while suppressing GIP—is considered metabolically favorable and may contribute to the improved glucose tolerance observed with DGAT1 inhibitors.[11]

Experimental Protocols

Protocol 1: In Vitro DGAT1 Activity Assay (Radiometric)

This protocol is adapted from methodologies used to measure DGAT1 activity in cell or tissue lysates.[12][18][19]

1. Preparation of Lysate/Microsomes:

- Harvest cells or tissue and wash with ice-cold PBS.

- Homogenize the sample in a lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18]

- Centrifuge at low speed (e.g., 5,000 rpm for 5 min at 4°C) to remove debris.[18]

- (Optional for enrichment) Centrifuge the supernatant at high speed (e.g., 150,000 x g for 1 hr at 4°C) to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.[19]

- Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

2. Reaction Setup:

- In a microcentrifuge tube, combine the cell lysate or microsomal protein (e.g., 10-50 µg) with the reaction mixture.

- The final reaction mixture should contain:

- Buffer: ~100 mM Tris-HCl, pH 7.5[19]

- Acyl-acceptor substrate: ~200 µM 1,2-dioleoyl-sn-glycerol (DAG)[18]

- Acyl-donor substrate: ~25-50 µM Oleoyl-CoA, including a radiolabeled tracer such as [¹⁴C]-oleoyl-CoA (~0.2-0.3 µCi).[18][19]

- Cofactors/Additives: ~150 mM MgCl₂, 1 mg/mL BSA.[19]

- For inhibitor studies, pre-incubate the lysate with the DGAT1 inhibitor (e.g., T863, A-922500) or vehicle control for a specified time (e.g., 30 min on ice) before adding the substrates.[18]

3. Reaction and Quenching:

- Initiate the reaction by adding the acyl-donor substrate.

- Incubate at 37°C with gentle agitation for 5-30 minutes.[18][19]

- Stop the reaction by adding a chloroform:methanol solution (2:1 v/v).[18]

4. Lipid Extraction and Analysis:

- Induce phase separation by adding a dilute acid (e.g., 2% phosphoric acid).[18]

- Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.

- Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

- Resuspend the dried lipids in a small volume of solvent (e.g., hexane).

- Spot the lipid extract onto a Thin Layer Chromatography (TLC) plate.

- Develop the TLC plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v).[18]

- Visualize and quantify the radiolabeled triglyceride bands using a phosphor imager.[18]

- Calculate DGAT1 activity based on the amount of radiolabel incorporated into triglycerides per unit of protein per unit of time.

// Nodes

Start [label="Start: Cell/Tissue Homogenate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Lysate [label="Prepare Lysate/\nMicrosomal Fraction"];

Incubate [label="Pre-incubate with\nDGAT1 Inhibitor/Vehicle"];

Reaction [label="Add Substrates\n(DAG, [14C]Oleoyl-CoA)\nIncubate at 37°C"];

Stop [label="Stop Reaction\n(Chloroform:Methanol)"];

Extract [label="Extract Lipids\n(Organic Phase)"];

TLC [label="Separate Lipids by TLC"];

Quantify [label="Phosphor Imaging &\nQuantify [14C]-Triglyceride"];

End [label="End: Calculate Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Lysate;

Lysate -> Incubate;

Incubate -> Reaction;

Reaction -> Stop;

Stop -> Extract;

Extract -> TLC;

TLC -> Quantify;

Quantify -> End;

}

Protocol 2: Acute Lipid Challenge in Mice

This in vivo model is used to assess the effect of DGAT1 inhibitors on intestinal fat absorption.[7][12]

1. Animal Preparation:

- Use appropriate mouse models (e.g., C57BL/6, db/db).

- Fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure a baseline metabolic state.

2. Dosing and Lipid Challenge:

- Administer the DGAT1 inhibitor (e.g., H128, T863) or vehicle control via oral gavage.[7][12]

- After a set pre-treatment time (e.g., 1 hour), administer a bolus of corn oil (a source of triglycerides) via oral gavage.[7][12]

3. Sample Collection:

- Collect blood samples from the tail vein or another appropriate site at multiple time points post-lipid challenge (e.g., 0, 0.5, 1, 4, 8, and 24 hours).[12]

4. Analysis:

- Prepare serum or plasma from the blood samples.

- Measure triglyceride concentrations in the serum/plasma using a commercial colorimetric assay kit.

- Plot the serum triglyceride concentration over time to generate an excursion curve.

- Calculate the area under the curve (AUC) to quantify the total postprandial lipid absorption. A reduction in the triglyceride peak and AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of intestinal fat absorption.

Conclusion

The inhibition of DGAT1 initiates a complex and multifaceted cellular response. While its primary effect is the straightforward blockade of triglyceride synthesis, the downstream consequences ripple through central metabolic, stress, and endocrine signaling pathways. These integrated effects underscore the potential of DGAT1 inhibitors as therapeutic agents for metabolic diseases like obesity and type 2 diabetes by improving lipid profiles and enhancing insulin sensitivity.[1] Concurrently, the ability of DGAT1 inhibition to induce lipotoxic cell death in cancer cells by overwhelming their capacity to manage fatty acid flux reveals a promising avenue for oncologic applications.[6][9] A thorough understanding of these interconnected pathways is critical for drug development professionals aiming to harness the therapeutic potential of DGAT1 inhibition while managing potential mechanism-based side effects.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]

- 3. Interference with DGAT Gene Inhibited TAG Accumulation and Lipid Droplet Synthesis in Bovine Preadipocytes | MDPI [mdpi.com]

- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DGAT1 ameliorates glioblastoma by increasing fat catabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipid metabolism analysis reveals that DGAT1 regulates Th17 survival by controlling lipid peroxidation in uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Function of DGAT1 in the Small Intestine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] In the small intestine, DGAT1 is the most highly expressed of the two DGAT isoforms and plays a pivotal role in the absorption and metabolic fate of dietary fats.[3][4] Its function extends beyond simple TG synthesis, influencing chylomicron assembly, lipid storage, and systemic energy homeostasis. This guide provides an in-depth examination of DGAT1's function within the enterocytes of the small intestine, its systemic implications, and the experimental methodologies used to study it.

Core Functions of DGAT1 in Enterocytes

The absorption of dietary fat is a highly efficient process mediated by the small intestine's absorptive cells, the enterocytes.[5][6] DGAT1 is a central player in this process, directing the newly absorbed fatty acids and monoacylglycerols toward either immediate secretion or temporary storage.

1. Triglyceride Synthesis and Dietary Fat Absorption: Following digestion in the intestinal lumen, free fatty acids and monoacylglycerols are taken up by enterocytes.[5] Inside the cell, they are re-esterified back into TGs at the ER membrane. DGAT1, along with the isoform DGAT2, catalyzes the final step of this re-synthesis.[5][6] While DGAT1 is highly expressed, studies on DGAT1-deficient (Dgat1-/-) mice have surprisingly shown that it is not essential for the quantitative absorption of dietary fat, as fecal fat content remains normal even on a high-fat diet.[1][7][8] However, its absence leads to a significant delay in the rate of TG absorption and chylomicron secretion.[7][9][10] This suggests that other enzymes, such as DGAT2, can compensate for the lack of DGAT1 to ensure complete fat absorption, albeit at a slower pace.[7]

2. Role in Chylomicron (CM) Assembly and Secretion: Newly synthesized TGs are packaged into large lipoprotein particles called chylomicrons (CMs) for secretion into the lymphatic system and eventually the bloodstream.[1] DGAT1 appears to preferentially synthesize TG destined for secretion via chylomicrons.[1] Evidence for this comes from Dgat1-/- mice, which exhibit a reduced postprandial (post-meal) triglyceride response and secrete smaller chylomicrons at a reduced rate.[5][9] Conversely, intestine-specific overexpression of DGAT1 does not significantly increase the rate of TG secretion compared to wild-type mice but does result in less TG storage within the enterocyte.[1][5] This indicates DGAT1's primary role is to efficiently channel dietary lipids into the secretory pathway.

3. Role in Cytoplasmic Lipid Droplet (CLD) Formation: When dietary fat intake is high, excess TGs can be temporarily stored within enterocytes in cytoplasmic lipid droplets (CLDs).[6] In the absence of DGAT1, enterocytes accumulate abnormally high levels of TG in these CLDs, particularly when challenged with a high-fat diet.[1][6][7] This suggests that when the primary secretion pathway catalyzed by DGAT1 is unavailable, the TG synthesized by other enzymes (like DGAT2) is shunted towards storage.[1][5] This accumulation in Dgat1-/- mice is also linked to dysregulated lipophagy, the process of mobilizing CLDs for eventual secretion, pointing to a disruption in lysosome function.[6][11]

4. Distinct Roles of DGAT1 and DGAT2: While both enzymes catalyze the same reaction, evidence supports a model where DGAT1 and DGAT2 have distinct, non-redundant roles in enterocytes.[5]

-

DGAT1 preferentially synthesizes TG for secretion on chylomicrons. Overexpression of DGAT1 leads to increased TG within the ER lumen but not a significant change in secreted CMs, suggesting it supports the synthesis of TAG-rich CMs.[5][12]

-

DGAT2 appears to synthesize TG for both nascent CMs and CLDs.[5][12] Overexpression of DGAT2 increases intestinal TG secretion rates, contributing to postprandial hypertriglyceridemia.[5]

This functional coordination allows enterocytes to dynamically regulate the fate of dietary fat based on metabolic needs.[5]

Systemic Metabolic Impact of Intestinal DGAT1

The function of DGAT1 within the intestine has profound consequences for whole-body energy metabolism.

1. Energy Homeostasis and Diet-Induced Obesity: Global Dgat1-/- mice are famously resistant to diet-induced obesity, a phenotype linked to increased energy expenditure.[13][14][15] Crucially, re-expressing DGAT1 only in the intestine of these mice reverses this resistance, making them susceptible to obesity and hepatic steatosis.[1][15] This demonstrates that the intestinal DGAT1-mediated delay in fat absorption and the subsequent metabolic signaling are primary drivers of the lean phenotype. Pharmacological inhibition of DGAT1 has also been shown to reduce energy intake in rats fed a high-fat diet, possibly by enhancing intestinal fatty acid oxidation.[16]

2. Cholesterol Metabolism and Atherosclerosis: Intestinal DGAT1 deficiency also impacts cholesterol homeostasis. Both genetic deletion and pharmacological inhibition of DGAT1 lead to significantly decreased cholesterol absorption.[15] In mouse models of atherosclerosis (ApoE-/-), specific deletion of DGAT1 in the intestine markedly reduces atherosclerotic lesion size and improves plaque stability.[2] This is attributed to a reduced systemic cholesterol burden resulting from lower dietary cholesterol absorption and increased cholesterol elimination.[2]

3. Regulation of Gut Hormones: Inhibition of intestinal DGAT1 modulates the secretion of key gut hormones involved in energy homeostasis. Following a lipid challenge, DGAT1 deficiency or inhibition leads to increased circulating levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), both of which are anorectic hormones that promote satiety and improve glucose tolerance.[17] This hormonal response may contribute to the reduced food intake and beneficial metabolic effects observed with DGAT1 inhibition.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on various mouse models, illustrating the impact of modulating intestinal DGAT1 function.

Table 1: Effects of DGAT1 Manipulation on Postprandial Lipids and Intestinal Triglycerides

| Parameter | Wild-Type (WT) | Dgat1-/- (Global Knockout) | Dgat1IntONLY (Intestine-Only Expression) | Reference |

|---|---|---|---|---|

| Peak Plasma TG after Olive Oil Challenge | Normal Peak at 2h | Reduced/Delayed Peak | Restored to WT levels | [1] |

| Enterocyte TG Storage (High-Fat Diet) | Moderate CLDs | Abnormally High Accumulation in CLDs | Reduced Storage vs. Dgat1-/- | [1] |

| Chylomicron Size | Normal | Smaller | - | [2][5] |

| Quantitative Fat Absorption (%) | >95% | >95% (Normal) | >95% (Normal) |[1] |

Table 2: Systemic Effects of Intestinal DGAT1 Modulation in Mice on a High-Fat Diet

| Parameter | Wild-Type (WT) | Dgat1-/- (Global Knockout) | Dgat1IntONLY (Intestine-Only Expression) | Reference |

|---|---|---|---|---|

| Body Weight Gain | Susceptible | Resistant | Susceptible (Reversed Resistance) | [1][15] |

| Hepatic Steatosis | Susceptible | Resistant | Susceptible (Reversed Resistance) | [1][14] |

| Insulin Sensitivity | Normal/Reduced | Enhanced | - | [13][14] |

| Energy Expenditure | Normal | Increased | - | [14][15] |

| Cholesterol Absorption | Normal | Significantly Decreased | - |[2][15] |

Key Experimental Protocols

Detailed methodologies are critical for studying DGAT1 function. Below are protocols for key assays.

1. Protocol: In Vitro DGAT1 Enzyme Activity Assay

This protocol measures the enzymatic activity of DGAT1 in cell lysates or microsomal fractions by quantifying the incorporation of a labeled substrate into triglyceride.

-

Objective: To determine the rate of TG synthesis catalyzed by DGAT1.

-

Principle: Cell lysates containing DGAT1 are incubated with DAG and a radiolabeled ([¹⁴C]) or fluorescently-labeled (NBD) fatty acyl-CoA. The labeled TG product is then separated from the substrate via thin-layer chromatography (TLC) and quantified.

-

Methodology:

-

Lysate/Microsome Preparation: Harvest cells (e.g., HEK293T cells overexpressing DGAT1, or intestinal mucosal scrapings) and lyse by sonication in an ice-cold buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18] Microsomal fractions can be prepared by differential centrifugation. Determine protein concentration using a standard BCA or Bradford assay.

-

Inhibitor Pre-incubation (Optional): To distinguish DGAT1 from DGAT2 activity, pre-incubate a portion of the lysate with a selective DGAT2 inhibitor (e.g., 25 µM PF-06424439) on ice for 30 minutes.[18] Similarly, a DGAT1 inhibitor (e.g., 5 µM A922500 or T863) can be used as a negative control.[19][20]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Enzymatic Reaction: Initiate the reaction by adding 10-20 µg of lysate/microsomal protein to the reaction mixture in a final volume of 200 µL. Incubate at 37°C with gentle agitation for 15-30 minutes.[18][19]

-

Lipid Extraction: Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).[19][21] Add phosphoric acid or water to induce phase separation. Vortex and centrifuge briefly.

-

Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase. Spot the extracted lipids onto a silica TLC plate. Develop the plate using a solvent system such as hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[21]

-

Quantification: Visualize lipid spots using iodine vapor. Scrape the silica corresponding to the TG band into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.[20] For fluorescent assays, scan the plate with a fluorescence imager.[22] Normalize activity to protein concentration and reaction time.

-

2. Protocol: In Vivo Dietary Fat Absorption and Postprandial Triglyceride Response

This protocol assesses the rate of intestinal fat absorption by measuring the appearance of triglycerides in the plasma after an oral lipid challenge.

-

Objective: To evaluate the impact of DGAT1 deficiency or inhibition on the rate of chylomicron secretion and clearance in a living animal.

-

Principle: After a period of fasting, mice are given an oral gavage of oil. Blood is collected at timed intervals to measure the resulting plasma triglyceride excursion, which reflects the balance of intestinal absorption and systemic clearance.

-

Methodology:

-

Animal Preparation: Use age- and sex-matched mice (e.g., C57BL/6J wild-type vs. intestine-Dgat1-/-). Fast the animals for 4-6 hours prior to the experiment to lower baseline plasma TG levels.[1][2]

-

Inhibitor Administration (for pharmacological studies): If testing an inhibitor, administer the compound by oral gavage at a predetermined dose (e.g., 30 mg/kg) 30-60 minutes before the lipid challenge.[17][21] The vehicle group should receive the corresponding vehicle control.

-

Baseline Blood Collection (t=0): Collect a small volume of blood (~20-30 µL) from the tail vein or saphenous vein to establish the baseline plasma TG concentration.

-

Lipid Challenge: Administer a bolus of olive oil or corn oil (e.g., 10 µL/g body weight, or a fixed 200 µL volume) via oral gavage.[1][5]

-

Serial Blood Sampling: Collect blood samples at subsequent time points, typically 1, 2, 4, and 8 hours post-gavage.[1] Collect blood into EDTA- or heparin-coated tubes to prevent coagulation.

-

Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercially available colorimetric assay kit.

-

Data Analysis: Plot the plasma TG concentration against time for each group. Calculate the Area Under the Curve (AUC) to quantify the total postprandial lipid excursion. Compare the results between groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizations: Pathways and Workflows

1. DGAT1-Mediated Triglyceride Synthesis in Enterocytes

Caption: Role of DGAT1 in directing dietary fat towards secretion or storage in enterocytes.

2. Experimental Workflow: Assessing a DGAT1 Inhibitor

Caption: Standard workflow to test the efficacy of a DGAT1 inhibitor on postprandial lipemia.

3. Systemic Consequences of Intestinal DGAT1 Deficiency

Caption: Logical flow from intestinal DGAT1 deficiency to systemic metabolic benefits.

References

- 1. Intestine-specific expression of acyl CoA:diacylglycerol acyltransferase 1 reverses resistance to diet-induced hepatic steatosis and obesity in Dgat1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestine-specific DGAT1 deficiency improves atherosclerosis in apolipoprotein E knockout mice by reducing systemic cholesterol burden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT1 DEFICIENCY DISRUPTS LYSOSOME FUNCTION IN ENTEROCYTES DURING DIETARY FAT ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. DGAT1 deficiency disrupts lysosome function in enterocytes during dietary fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Link Between DGAT1 and Hepatic Steatosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hepatic Steatosis

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD), is the most prevalent chronic liver disorder globally, often linked with obesity and insulin resistance.[1] Its hallmark is hepatic steatosis, the excessive accumulation of triglycerides (TGs) within hepatocytes.[2] This lipid overload can progress to more severe conditions, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and cirrhosis.[2] Central to the pathogenesis of hepatic steatosis is the dysregulation of lipid metabolism, particularly the synthesis and storage of TGs.[3] Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme catalyzing the final and committed step of TG synthesis, has emerged as a critical player and a promising therapeutic target in this pathway.[3][4] This guide explores the intricate link between DGAT1 and hepatic steatosis, presenting preclinical data, experimental methodologies, and the underlying biochemical pathways.

The Core Function of DGAT1 in Triglyceride Synthesis

Triglyceride synthesis is a multi-step process primarily occurring in the endoplasmic reticulum (ER).[5] Mammals possess two distinct DGAT enzymes, DGAT1 and DGAT2, which catalyze the same reaction—the esterification of diacylglycerol (DAG) with a fatty acyl-CoA—but are encoded by different gene families and exhibit distinct functional properties.[3][6] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and is ubiquitously expressed, with high levels in the small intestine.[5][7] The reaction it catalyzes is the terminal step in the glycerol phosphate pathway of TG synthesis.[3]

Caption: The canonical triglyceride synthesis pathway highlighting the terminal step catalyzed by DGAT1/DGAT2.

Preclinical Evidence Linking DGAT1 to Hepatic Steatosis

Compelling evidence from rodent models demonstrates that inhibiting or deleting DGAT1 protects against the development of hepatic steatosis, particularly in contexts driven by the influx of exogenous fatty acids, such as a high-fat diet.[1][2]

Genetic Deletion Models

Studies using mice with either global or liver-specific knockout of the Dgat1 gene have been instrumental in defining its role. Global DGAT1 knockout (Dgat1-/-) mice are resistant to diet-induced obesity and hepatic steatosis.[4] When challenged with a high-fat diet, these mice show a dramatic reduction in liver TG accumulation compared to their wild-type counterparts.[1] Liver-specific deletion of Dgat1 also confers significant protection against high-fat diet-induced steatosis, confirming a direct role for hepatic DGAT1 in this process.[1]

Pharmacological Inhibition

Pharmacological inhibition of DGAT1, using either antisense oligonucleotides (ASOs) or small molecule inhibitors, corroborates the findings from genetic models.[1][4] Pre-treatment with a DGAT1-specific ASO was shown to prevent fatty liver induced by a high-fat diet.[1] Similarly, chronic administration of a potent small-molecule DGAT1 inhibitor to genetically obese and diabetic db/db mice significantly ameliorated hepatic steatosis, as evidenced by reduced liver weight, fewer lipid droplets, and lower hepatic TG content.[4]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the impact of DGAT1 modulation on metabolic parameters related to hepatic steatosis.

Table 1: Effect of Genetic Deletion of Dgat1 on High-Fat Diet-Induced Hepatic Steatosis

| Model | Parameter | Control (Wild-Type) | Dgat1 Knockout | Percent Reduction | Citation |

|---|---|---|---|---|---|

| Global Knockout (3-week HFD) | Hepatic Triglycerides | ~100 mg/g liver | ~20 mg/g liver | ~80% | [1] |

| Liver-Specific Knockout (3-week HFD) | Hepatic Triglycerides | ~100 mg/g liver | ~50 mg/g liver | ~50% |[1] |

Table 2: Effect of a Small Molecule DGAT1 Inhibitor (H128) in db/db Mice

| Parameter | Vehicle-Treated db/db | H128-Treated db/db (10 mg/kg) | Change | Citation |

|---|---|---|---|---|

| Body Weight Gain (5 weeks) | ~10 g | ~2 g | -80% | [4] |

| Serum Triglycerides | ~2.0 mmol/L | ~1.0 mmol/L | -50% | [4] |

| Liver Triglyceride Content | ~150 mg/g tissue | ~75 mg/g tissue | -50% | [4] |

| Serum ALT | ~200 U/L | ~100 U/L | -50% | [4] |

| Serum AST | ~250 U/L | ~150 U/L | -40% |[4] |

DGAT1 vs. DGAT2: Distinct Substrate Preferences and Roles

While both DGAT1 and DGAT2 synthesize triglycerides, they appear to have non-redundant functions in the liver, largely due to different substrate preferences.[8] Evidence suggests that DGAT1 preferentially esterifies exogenous fatty acids (from diet or adipose tissue lipolysis), whereas DGAT2 is more closely linked with esterifying endogenously synthesized fatty acids from de novo lipogenesis (DNL).[1][8]

This distinction is critical. DGAT1 deficiency protects against steatosis induced by a high-fat diet or fasting (conditions of high exogenous fatty acid flux) but fails to protect against steatosis caused by stimuli that increase DNL, such as liver X receptor (LXR) activation.[1][2] This indicates that DGAT2 may be the primary enzyme handling fatty acids produced within the liver itself.

Caption: Distinct roles of DGAT1 and DGAT2 in hepatic fatty acid partitioning and triglyceride synthesis.

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for studying the DGAT1-steatosis axis. Below are detailed protocols for essential assays.

In Vitro DGAT1 Activity Assay (Radiolabel-Based)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.[1][9][10]

-

Materials and Reagents:

-

Microsomal protein fraction isolated from liver tissue or DGAT1-expressing cells.

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL fatty acid-free BSA.[10]

-

Substrates: 1,2-diacylglycerol (DOG) and [¹⁴C]-oleoyl-CoA (radiolabeled tracer).[9]

-

Stop Solution: Chloroform:Methanol (2:1).[1]

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1).[9]

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare the reaction mixture in a microfuge tube by combining the reaction buffer, a defined amount of microsomal protein (e.g., 50 µg), and 200 µM 1,2-DOG.[10]

-

To assess inhibition, pre-incubate the mixture with the test compound or vehicle for 15-30 minutes on ice.

-

Initiate the reaction by adding [¹⁴C]-oleoyl-CoA to a final concentration of 25 µM.[9]

-

Incubate the reaction at 37°C for 10-20 minutes with gentle agitation.

-

Stop the reaction by adding 1.5 mL of Chloroform:Methanol (2:1).[9]

-

Add 0.5 mL of 2% phosphoric acid to facilitate phase separation, vortex, and centrifuge.[11]

-

Collect the lower organic phase, dry it under nitrogen gas, and resuspend the lipid extract in a small volume of chloroform.

-

Spot the resuspended lipids onto a TLC plate and develop the plate using the mobile phase.[9]

-

Visualize the lipid spots (e.g., using iodine vapor), identify the triglyceride band based on a standard, scrape the corresponding silica into a scintillation vial.[9]

-

Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as pmol/min/mg protein.

-

Measurement of Hepatic Triglyceride Content

This protocol describes the extraction and quantification of triglycerides from liver tissue.[1][12]

-

Materials and Reagents:

-

Procedure:

-

Weigh a piece of frozen liver tissue (~50 mg) and place it in a homogenizer tube.

-

Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly using a tissue homogenizer (e.g., Polytron).

-

Transfer a portion of the homogenate (e.g., 200 µL) to a new glass tube.

-

Add 3 mL of Chloroform:Methanol (2:1) to the homogenate, vortex vigorously for 1 minute, and incubate at room temperature for 20 minutes to extract lipids.[1]

-

Add 0.6 mL of water (or 0.9% NaCl), vortex again, and centrifuge at ~2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) and transfer it to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid pellet in a known volume of isopropanol (e.g., 200-500 µL).

-

Use an aliquot of the resuspended lipids to determine the triglyceride concentration using a commercial kit according to the manufacturer's instructions.

-

Normalize the triglyceride concentration to the initial weight of the liver tissue used (e.g., mg of TG per gram of liver tissue).

-

Preclinical Study Workflow

The investigation of DGAT1 inhibitors for hepatic steatosis typically follows a standardized preclinical workflow.

Caption: A typical experimental workflow for evaluating a DGAT1 inhibitor in a diet-induced mouse model of hepatic steatosis.

Conclusion and Therapeutic Implications

The body of evidence strongly supports a pivotal role for DGAT1 in the pathogenesis of hepatic steatosis, particularly when driven by an excess of dietary fat.[1][4] DGAT1's function appears to be specifically linked to the esterification of exogenous fatty acids, channeling them toward storage in lipid droplets.[1][2] Its inhibition effectively reduces hepatic triglyceride accumulation, mitigates liver injury, and can improve associated metabolic parameters.[4] The distinct substrate preferences of DGAT1 and DGAT2 suggest that specifically targeting DGAT1 could be a refined strategy to reduce steatosis resulting from dietary overload without completely halting all triglyceride synthesis, which is a vital cellular process.[8][13] Therefore, the development of potent and selective DGAT1 inhibitors represents a highly promising therapeutic avenue for the management of MASLD and its complications.[14][15][16]

References

- 1. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific role for acyl CoA:Diacylglycerol acyltransferase 1 (Dgat1) in hepatic steatosis due to exogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]

A Technical Guide to Diacylglycerol O-Acyltransferase 1 (DGAT1): Foundational Research for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. As a central player in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis. This technical guide provides a comprehensive overview of the foundational research on DGAT1, focusing on its biochemical properties, physiological roles, structural biology, and the development of inhibitors. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction: The Central Role of DGAT1 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum.[1] It belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[2][3] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in eukaryotes.[2][4][5] This enzymatic reaction is crucial for dietary fat absorption in the small intestine, fat storage in adipose tissue, and the production of milk fat in mammary glands.[2][4]

Given its pivotal role in lipid homeostasis, the dysregulation of DGAT1 activity has been implicated in the pathophysiology of various metabolic diseases. Consequently, DGAT1 has become an attractive target for therapeutic intervention.[6][7]

Biochemical Properties and Kinetics

DGAT1 exhibits broad substrate specificity, utilizing a variety of fatty acyl-CoAs and acyl acceptors.[3][8] While DGAT1 and its isoenzyme, DGAT2, both catalyze the same reaction, they are evolutionarily unrelated and possess distinct biochemical characteristics.[8][9] DGAT1 is also capable of catalyzing the synthesis of other neutral lipids, such as monoester waxes and retinyl esters, highlighting its functional versatility.[8]

Table 1: Comparative Effects of DGAT1 and DGAT2 Knockout in Mice

| Feature | DGAT1 Knockout (Dgat1-/-) | DGAT2 Knockout (Dgat2-/-) |

| Viability | Viable and metabolically healthy[10][11] | Die shortly after birth[10] |

| Adipose TG Stores | ~50% decreased[11] | >90% reduction[10] |

| Diet-Induced Obesity | Resistant[12][13] | Not applicable |

| Insulin Sensitivity | Improved[12][13] | Not applicable |

Physiological Role and Clinical Relevance

The physiological importance of DGAT1 has been extensively studied using genetically modified mouse models. Mice lacking DGAT1 are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[12][13] Conversely, overexpression of DGAT1 in adipose tissue leads to insulin resistance and hepatic steatosis.[12] In humans, loss-of-function mutations in the DGAT1 gene are associated with a rare congenital diarrheal disorder characterized by severe fat malabsorption.[14][15]

The development of small molecule inhibitors targeting DGAT1 has provided further insights into its function and therapeutic potential.[6][16] Pharmacological inhibition of DGAT1 has been shown to reduce body weight, decrease plasma and liver triglycerides, and improve insulin sensitivity in preclinical models of metabolic disease.[12][13][17] However, a notable challenge in the clinical development of DGAT1 inhibitors has been the occurrence of gastrointestinal side effects, such as nausea and diarrhea, which are thought to be mechanism-based.[6][18]

Table 2: Effects of DGAT1 Inhibition in Preclinical Models

| Model | DGAT1 Inhibitor | Key Findings | Reference |

| Diet-induced obese mice | T863 | Decreased body weight, improved insulin sensitivity, alleviated hepatic steatosis | [12] |

| db/db mice | H128 | Reduced body weight gain, lowered blood lipids, improved hepatic steatosis | [13] |

| Diet-induced obese mice | A-922500 | Reduced body weight and adiposity, increased energy expenditure | [19] |

Structural Biology and Catalytic Mechanism

The three-dimensional structure of human DGAT1 has been solved by cryo-electron microscopy, providing crucial insights into its catalytic mechanism.[2][3][4][20] DGAT1 exists as a homodimer or homotetramer, with each protomer containing nine transmembrane helices.[2][4] Eight of these helices form a conserved "MBOAT fold" that creates a hollow chamber within the membrane.[4][20] This reaction chamber houses the highly conserved catalytic residues and has separate entrances for the two substrates: fatty acyl-CoA and diacylglycerol.[2][4] A conserved histidine residue (His415 in human DGAT1) is believed to be essential for catalysis.[3]

The proposed catalytic mechanism involves the binding of the CoA moiety of acyl-CoA at the cytosolic entrance, allowing the acyl chain to enter the reaction chamber.[21] Diacylglycerol is thought to enter the chamber from the lipid bilayer.[21] Within the active site, the hydroxyl group of DAG performs a nucleophilic attack on the thioester bond of acyl-CoA, leading to the formation of triacylglycerol.[21]

Signaling Pathways and Regulation

The expression of DGAT1 is regulated by various factors, including nutritional status and hormonal signals. In adipocytes, DGAT1 mRNA levels are increased in response to glucose.[8][22] The MEK-ERK signaling pathway has also been implicated in the regulation of DGAT1 expression in hepatocytes.[8]

Triglyceride Synthesis Pathway

Caption: The Kennedy pathway for triglyceride synthesis, highlighting the role of DGAT1.

Experimental Protocols

DGAT1 Activity Assay (Radiolabeled)

This protocol is adapted from methodologies described in the literature.[9][11]

Materials:

-

Membrane protein fractions isolated from cells or tissues

-

1,2-dioleoyl-sn-glycerol

-

[14C]oleoyl-CoA (tracer)

-

Unlabeled oleoyl-CoA

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), protease inhibitors

-

MgCl2 solution

-

Reaction quench solution: Chloroform/methanol (2:1 v/v)

-

Phosphoric acid (2%)

-

TLC plates and developing solvent (hexane/diethyl ether/acetic acid; 80:20:1)

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA (spiked with [14C]oleoyl-CoA) in the assay buffer.

-

Add 25 mM MgCl2 for the DGAT1-specific assay.[11]

-

Initiate the reaction by adding 5-10 µg of membrane protein.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the chloroform/methanol quench solution.

-

Add 2% phosphoric acid to facilitate phase separation.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Spot the organic phase onto a TLC plate and develop the chromatogram.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triacylglycerol band into a scintillation vial and quantify the radioactivity.

Cellular DGAT1 Activity Assay

This method measures DGAT1 activity in intact cells.[23]

Materials:

-

HEK293 cells (known to primarily express DGAT1)

-

[14C]-glycerol

-

Oleic acid complexed with BSA

-

Cell lysis buffer

-

Lipid extraction solvents (as above)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Culture HEK293 cells to near confluency.

-

Incubate the cells with 0.3 mM oleic acid/BSA and 1 µCi/mL [14C]-glycerol for 5 hours.

-

Wash the cells with PBS and harvest.

-

Lyse the cells and extract the total lipids using chloroform/methanol.

-

Separate the lipids by TLC as described above.

-

Quantify the amount of [14C]-glycerol incorporated into triacylglycerol by scintillation counting.

Experimental Workflow for DGAT1 Inhibitor Screening

Caption: A typical workflow for the screening and development of DGAT1 inhibitors.

Conclusion and Future Directions

Foundational research has firmly established DGAT1 as a critical enzyme in lipid metabolism and a validated target for metabolic diseases. The elucidation of its structure has paved the way for rational drug design, offering the potential to develop more specific and potent inhibitors. Future research will likely focus on overcoming the challenge of gastrointestinal side effects associated with DGAT1 inhibition, possibly through the development of intestine-specific inhibitors or combination therapies. A deeper understanding of the distinct and overlapping functions of DGAT1 and DGAT2 will also be crucial for designing targeted and effective therapeutic strategies.[10] The continued exploration of DGAT1 biology holds significant promise for the development of novel treatments for obesity and related metabolic disorders.

References

- 1. Zooming in on the architecture of DGAT1, a transmembrane lipid factory [blogs.bcm.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DGAT1-IN-1 in Cell Culture

These application notes provide a detailed protocol for utilizing DGAT1-IN-1, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, metabolic diseases, and cancer biology.

Introduction

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3] This process is crucial for the storage of metabolic energy in the form of lipid droplets.[4][5] Dysregulation of DGAT1 activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis, as well as in promoting cancer cell survival and growth.[1][6] DGAT1-IN-1 is a small molecule inhibitor designed to specifically target DGAT1, making it a valuable tool for studying the physiological and pathological roles of this enzyme.[1][7]

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[1][8] It possesses a binding tunnel for its fatty acyl-CoA substrate.[1] DGAT1-IN-1 acts as a competitive inhibitor by binding within this tunnel, thereby blocking the access of the acyl-CoA substrate to the catalytic site of the enzyme.[1] This inhibition prevents the synthesis of triglycerides, leading to a reduction in lipid droplet formation and cellular triglyceride content.[1][9]

Below is a diagram illustrating the role of DGAT1 in the triglyceride synthesis pathway and the inhibitory action of DGAT1-IN-1.

Quantitative Data

The following table summarizes the inhibitory potency of DGAT1 inhibitors from various studies.

| Compound | Target | Assay Type | IC₅₀ | Cell Line / Enzyme Source | Reference |

| DGAT1-IN-1 | Human DGAT1 | Purified Enzyme | Not Specified | Purified human DGAT1 | [1] |

| T863 | Human DGAT1 | Purified Enzyme | ~50 nM | Purified human DGAT1 | [1] |

| T863 | Human DGAT1 | Cell-based | ~100 nM | HEK293 cells | [6] |

| T863 | Mouse DGAT1 | In vitro | 19 ± 2 nM | Sf-9 cell microsomes | [6] |

| PF-04620110 | Human DGAT1 | Cell-based | ~39 nmol/L | HT-29 cells | [10] |

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with DGAT1-IN-1, and subsequent analysis of its effects on lipid metabolism.

General Experimental Workflow

The following diagram outlines a typical workflow for a cell-based experiment using DGAT1-IN-1.

Protocol 1: Inhibition of Oleic Acid-Induced Lipid Droplet Formation

This protocol is designed to assess the ability of DGAT1-IN-1 to inhibit the formation of lipid droplets induced by oleic acid supplementation.

Materials:

-

Cell line of choice (e.g., HeLa, SUM159, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

DGAT1-IN-1 (stock solution in DMSO)

-

Oleic acid (complexed with BSA)

-

Phosphate-Buffered Saline (PBS)

-

BODIPY 493/503 or other neutral lipid stain

-

Formaldehyde or other fixative

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

-

(Optional) Pre-starvation: To lower basal lipid droplet levels, you can pre-starve the cells in a serum-free medium for 24 hours.[11]

-

Treatment:

-

Prepare working solutions of DGAT1-IN-1 and oleic acid in a serum-free or complete medium. A final oleic acid concentration of 100-400 µM is commonly used to induce lipid droplet formation.[9][12]

-

The concentration of DGAT1-IN-1 should be titrated to determine the optimal inhibitory concentration, typically in the range of 1-10 µM.[9]

-

Remove the old medium from the cells and add the treatment medium containing oleic acid and/or DGAT1-IN-1. Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the cells for 4 to 24 hours at 37°C in a CO₂ incubator.[6][9]

-

Lipid Droplet Staining and Imaging:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear stain (e.g., Hoechst 33342) in PBS for 15-30 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Image the cells using a fluorescence microscope.

-

-

Quantification: The number and size of lipid droplets can be quantified using image analysis software such as ImageJ.[9]

Protocol 2: DGAT1 Activity Assay in Cell Lysates

This protocol measures the enzymatic activity of DGAT1 in cell lysates by quantifying the incorporation of a labeled substrate into triglycerides.

Materials:

-

Cells expressing DGAT1 (e.g., HEK293 cells overexpressing DGAT1 or a cell line with high endogenous expression)[6]

-

DGAT1-IN-1

-

Lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors)[13]

-

DGAT2 inhibitor (e.g., PF-06424439) to ensure specificity for DGAT1 activity[13]

-

Reaction mixture:

-

100 mM Tris-HCl (pH 7.4)

-

25 mM MgCl₂

-

0.625 g/L delipidated BSA

-

200 µM 1,2-dioleoylglycerol (DAG)

-

50 µM oleoyl-CoA containing 0.2 µCi [¹⁴C]-oleoyl-CoA[13]

-

-

Chloroform/methanol (2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane/diethyl ether/formic acid; 70:30:1 v/v/v)[8]

-

Scintillation counter

Procedure:

-

Cell Lysis:

-

Inhibitor Pre-incubation:

-

Incubate the cell lysate with a DGAT2 inhibitor (e.g., 25 µM PF-06424439) on ice for 30 minutes.[13]

-

Add DGAT1-IN-1 or vehicle (DMSO) to the lysate and incubate on ice for an additional 10-30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the reaction mixture to the cell lysate.

-

Incubate at 37°C with gentle agitation for 30 minutes.[13]

-

-

Lipid Extraction:

-

TLC and Quantification:

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Identify the triglyceride band by co-migration with a standard.

-

Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.[8]

-

Calculate the percentage of DGAT1 inhibition relative to the vehicle control.

-

Concluding Remarks

DGAT1-IN-1 is a valuable pharmacological tool for investigating the role of DGAT1 in cellular lipid metabolism. The protocols outlined above provide a framework for studying the effects of DGAT1 inhibition on lipid droplet dynamics and triglyceride synthesis. Researchers should optimize parameters such as inhibitor concentration, treatment duration, and cell density for their specific cell type and experimental goals.

References

- 1. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for DGAT1-IN-1 in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in triglyceride biosynthesis.[1][2][3][4] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Genetic deletion of DGAT1 in mice confers resistance to diet-induced obesity, enhances insulin and leptin sensitivity, and protects against hepatic steatosis.[5][6][7][8] Pharmacological inhibition of DGAT1 with small molecules, such as DGAT1-IN-1 and other potent inhibitors, has been shown to replicate many of these beneficial metabolic phenotypes in preclinical mouse models.[9]

These application notes provide a comprehensive overview and detailed protocols for the use of DGAT1 inhibitors in mouse models of obesity, with a focus on experimental design, data interpretation, and key methodologies.

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[3][4][10] By blocking this enzymatic activity, DGAT1 inhibitors reduce the synthesis and storage of triglycerides in tissues such as the small intestine, liver, and adipose tissue.[10] This leads to a decrease in lipid absorption from the gut, reduced fat accumulation, and a shift in energy metabolism towards fatty acid oxidation.[7][10] Cryo-electron microscopy studies have revealed that inhibitors like DGAT1-IN-1 bind within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, thereby blocking its access to substrates.[3]

Signaling Pathway and Experimental Workflow

To visualize the role of DGAT1 and the experimental approach to its inhibition, the following diagrams are provided.

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Caption: Experimental workflow for evaluating DGAT1-IN-1 in obese mice.

Data Presentation: Efficacy of DGAT1 Inhibitors in Obese Mouse Models

The following tables summarize quantitative data from studies using various DGAT1 inhibitors in mouse models of obesity. This data can serve as a reference for designing new experiments.

Table 1: Effects of Chronic DGAT1 Inhibition on Body Weight and Food Intake

| DGAT1 Inhibitor | Mouse Model | Diet | Dose & Administration | Duration | Body Weight Change (vs. Vehicle) | Food Intake Change (vs. Vehicle) | Reference |

| Compound B | DIO C57BL/6J | High-Fat | 1, 3, 10, 30 mg/kg, oral gavage, twice daily | 4 weeks | Dose-dependent reduction | Not significantly changed | [1] |

| H128 | db/db | Chow | 3, 10 mg/kg, oral gavage, once daily | 5 weeks | Significant reduction at 10 mg/kg | Modest reduction | [7] |

| T-863 | DIO C57BL/6J | High-Fat | Not specified, oral administration | 2 weeks | Significant weight loss | Not specified | [9] |

Table 2: Metabolic Effects of DGAT1 Inhibition

| DGAT1 Inhibitor | Mouse Model | Key Metabolic Outcomes | Reference |

| Compound B | DIO C57BL/6J | Reduced plasma triglycerides; Improved glucose tolerance; Increased plasma GLP-1. | [1][2] |